tert-Butyl b-oxo-cyclohexanepropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-cyclohexyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYKIIUCQGUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl β Oxo Cyclohexanepropanoate
Established Synthetic Routes to β-Oxo-cyclohexanepropanoates
Traditional synthetic methods provide a robust foundation for the preparation of β-oxo-cyclohexanepropanoates. These routes typically involve a sequence of well-understood reactions, including esterification, β-ketoester formation, and cyclohexane (B81311) ring synthesis.
The formation of the tert-butyl ester is a critical step, often accomplished through several established methods. The bulky nature of the tert-butyl group requires specific conditions to overcome steric hindrance.
One common approach is the acid-catalyzed esterification of the corresponding carboxylic acid with isobutylene (B52900) or tert-butanol (B103910). While effective, this method often requires strong acids like sulfuric acid and careful control of reaction conditions to prevent side reactions such as the elimination of tert-butanol to isobutylene. thieme-connect.com
Another widely used method is transesterification, where a more common methyl or ethyl ester is converted to the tert-butyl ester. This can be achieved by reacting the lower alkyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether. nih.gov This method is particularly useful when the parent carboxylic acid is sensitive or difficult to isolate. nih.gov To ensure high yields, it is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions, as any presence of tert-butanol or moisture can significantly lower the efficiency of the reaction. nih.gov
More recent developments in tert-butylation include the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate. These reagents often provide milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.netunibo.it For instance, tert-butyl trichloroacetimidate, in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate, can efficiently convert carboxylic acids to their tert-butyl esters. researchgate.net
A comparative overview of common tert-butylation methods is presented below:
| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | Carboxylic acid, isobutylene/tert-butanol | Strong acid (e.g., H₂SO₄) | Readily available reagents | Harsh conditions, potential for side reactions thieme-connect.com |
| Transesterification | Methyl/ethyl ester, potassium tert-butoxide | Anhydrous ether | Good yields, useful for sensitive acids nih.gov | Requires strictly anhydrous conditions nih.gov |
| tert-Butyl Trichloroacetimidate | Carboxylic acid, tert-butyl trichloroacetimidate | Boron trifluoride diethyl etherate | Mild conditions, good yields researchgate.net | Reagent can be expensive |
| Di-tert-butyl Dicarbonate (Boc₂O) | Carboxylic acid, Boc₂O | DMAP (catalyst) | Mild conditions, high functional group tolerance unibo.it | Can be slow, potential for side reactions |
The β-ketoester functionality is a cornerstone of the target molecule's structure. The Claisen condensation is a fundamental reaction for its formation, involving the base-promoted self-condensation of an ester containing α-hydrogens. acs.orgrsc.org In a typical Claisen condensation, an alkoxide base is used to deprotonate an ester, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of another ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to form the β-ketoester. acs.orgrsc.org The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-ketoester. rsc.org
A variation of this is the "crossed" Claisen condensation, where two different esters are used. To avoid a complex mixture of products, one of the esters should ideally lack α-hydrogens. rsc.orgrsc.org
The acetoacetic ester synthesis offers another versatile route. This method starts with a β-ketoester, such as ethyl acetoacetate (B1235776), which is deprotonated to form a stabilized enolate. rsc.orgresearchgate.net This enolate can then be alkylated with a suitable electrophile. For the synthesis of tert-butyl β-oxo-cyclohexanepropanoate, a variant of this synthesis could involve the acylation of a pre-formed cyclohexanone (B45756) enolate with a derivative of tert-butyl acetate. A study by researchers at Tokushima University described a novel approach using barium oxide as a base to facilitate the acylation of methyl acetoacetate with an acid chloride, followed by cleavage with methanol (B129727) to yield the desired β-keto ester in good yields. thieme-connect.com
| Reaction | Description | Key Reagents | Typical Product |
| Claisen Condensation | Base-promoted condensation of two ester molecules. acs.orgrsc.org | Ester with α-hydrogens, alkoxide base. acs.org | β-Ketoester acs.org |
| Acetoacetic Ester Synthesis | Alkylation or acylation of a β-ketoester enolate. rsc.orgresearchgate.net | β-ketoester, base, alkyl/acyl halide. rsc.org | Substituted ketone or β-ketoester |
The construction of the cyclohexane ring is a pivotal part of the synthesis. Two of the most powerful and widely used methods for forming six-membered rings are the Robinson annulation and the Diels-Alder reaction.
The Robinson annulation is a two-step process that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone ring, which can then be further modified to a cyclohexane. rsc.orgrsc.org The reaction typically involves the reaction of a ketone (or a β-ketoester as the Michael donor) with a methyl vinyl ketone (the Michael acceptor). rsc.org This method is particularly effective for creating fused ring systems. rsc.org
The Diels-Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene (B86901). researchgate.netrsc.org This pericyclic reaction is highly stereospecific and allows for the creation of multiple stereocenters in a single step. researchgate.net The resulting cyclohexene can then be hydrogenated to the corresponding cyclohexane.
| Reaction | Description | Reactants | Product |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. rsc.orgrsc.org | A ketone/β-ketoester and an α,β-unsaturated ketone. rsc.org | A substituted cyclohexenone ring. rsc.org |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction. researchgate.netrsc.org | A conjugated diene and a dienophile (alkene). researchgate.net | A substituted cyclohexene ring. rsc.org |
Advanced and Emerging Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Green chemistry protocols and flow chemistry techniques are at the forefront of these advancements.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of tert-butyl ester synthesis, this translates to developing solvent-free methods, using less toxic reagents, and employing energy-efficient processes.
A novel, green approach for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This method is not only environmentally friendly but also operates at ambient temperature without the need for external heating, making it highly energy-efficient. rsc.org The reaction is believed to be activated by the magnetization of ferromagnetic rods used as the grinding media. rsc.org
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.org
The synthesis of β-keto esters has been successfully adapted to flow chemistry systems. For instance, a continuous-flow process for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. nih.govacs.org This method allows for the rapid and efficient production of β-keto esters, which can then be used in subsequent reactions in a continuous manner. acs.org The use of heterogeneous catalysts in flow systems is particularly advantageous as it simplifies product purification and allows for the continuous reuse of the catalyst. thieme-connect.com
The development of a continuous flow system for the synthesis of (R)-3-hydroxybutyric acid (R)-3-hydroxybutyl ester, a type of ketoester, highlights the potential of this technology for producing complex ester compounds efficiently and with high purity. google.com These techniques could be readily applied to the synthesis of tert-butyl β-oxo-cyclohexanepropanoate, offering a more sustainable and efficient manufacturing process.
Catalytic Methods for Enantio- and Diastereoselective Synthesis of Related Structures
The synthesis of structurally similar chiral β-keto esters is of significant interest due to their role as versatile building blocks in the preparation of complex, biologically active molecules. Catalytic methods, employing either biocatalysts or transition-metal complexes, offer efficient and selective routes to these valuable compounds.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and environmentally benign strategy for the synthesis of β-keto esters, often proceeding under mild conditions with high chemo-, regio-, and enantioselectivity. georgiasouthern.edu Lipases are particularly prominent biocatalysts for these transformations, frequently utilized in transesterification reactions to produce a variety of β-keto esters. google.comgoogle.com
One of the most effective lipases for this purpose is Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB). rsc.org Studies have demonstrated its efficacy in the transesterification of ethyl acetoacetate with a range of primary and secondary alcohols. rsc.org The chemoselectivity of CALB is a notable feature, as it can selectively acylate aliphatic alcohols in the presence of phenols, leading to high yields of the desired β-keto ester products (often exceeding 90%). google.com This methodology is not only efficient but also operates under solvent-free conditions, enhancing its green chemistry profile. google.comgoogle.com
The choice of biocatalyst can be critical. In comparative studies involving Novozym 435, Lipozyme RM IM (Mucor miehei), and Lipozyme TL IM (Thermomyces lanuginosus), Novozym 435 was identified as the superior catalyst for the transesterification of β-keto esters. rsc.org The combination of enzymatic catalysis with microwave irradiation has been shown to significantly accelerate these reactions compared to conventional heating methods. rsc.org
The application of biocatalysis extends to the synthesis of optically active β-keto esters, which are crucial intermediates in natural product synthesis. google.comgoogle.com Lipase-catalyzed transesterification can be employed for the kinetic resolution of racemic alcohols, yielding chiral β-keto ester products. google.com This approach is effective for a variety of alcohol types, including allylic, propargylic, and aliphatic alcohols. google.com
Table 1: Comparison of Biocatalysts for Transesterification of β-Keto Esters Data derived from a study on microwave-mediated transesterification. rsc.org
| Biocatalyst | Enzyme Source | Relative Efficacy |
| Novozym 435 | Candida antarctica | Most Effective |
| Lipozyme RM IM | Mucor miehei | Less Effective |
| Lipozyme TL IM | Thermomyces lanuginosus | Less Effective |
Transition-Metal-Catalyzed Stereoselective Transformations
Transition-metal catalysis provides a diverse and powerful toolkit for the synthesis and transformation of β-keto esters, including the formation of enantioenriched products. Palladium-based catalysts are particularly noteworthy for their versatility in reactions involving allylic β-keto esters. nih.gov
In a significant expansion of classical β-keto ester chemistry, palladium(0) complexes have been shown to catalyze the decarboxylation of allyl β-keto carboxylates to generate palladium enolates. nih.gov These intermediates can then participate in a variety of subsequent transformations, including:
Reductive elimination to form α-allyl ketones. nih.gov
β-Hydrogen elimination to yield α,β-unsaturated ketones. nih.gov
Hydrogenolysis , providing a route to ketones. nih.gov
Intramolecular aldol condensation and Michael addition , which proceed under neutral conditions. nih.gov
These palladium-catalyzed reactions offer novel synthetic pathways that are not accessible through traditional methods. nih.gov
Beyond palladium, other transition metals are also employed in the synthesis of β-keto esters. For instance, molybdenum(VI) dichloride dioxide and niobium pentachloride have been used as catalysts for the condensation of aldehydes with ethyl diazoacetate to produce β-keto esters in high yields under mild, room temperature conditions. organic-chemistry.org Titanium-based catalysts have been utilized in crossed Claisen condensation reactions between ketene (B1206846) silyl (B83357) acetals and acid chlorides. organic-chemistry.org
For the specific purpose of creating chiral centers, asymmetric catalysis is employed. While many procedures rely on a combination of a Lewis acidic transition metal and a chiral ligand, organocatalytic methods have also gained prominence. acs.org For example, the enantioselective α-chlorination of β-keto esters, such as indanone carboxylates, can be achieved with high enantiomeric excess (up to 97% ee) using hybrid Cinchona alkaloid-based catalysts. acs.org This highlights the continuous development of sophisticated catalytic systems for the stereoselective synthesis of β-keto ester derivatives. acs.org
Table 2: Examples of Transition-Metal Catalyzed Reactions for β-Keto Ester Synthesis A summary of selected catalytic methods. nih.govorganic-chemistry.org
| Catalyst System | Reactants | Product Type |
| Palladium(0) Complex | Allyl β-keto carboxylate | α-Allyl ketone, α,β-Unsaturated ketone |
| Molybdenum(VI) dichloride dioxide | Aldehyde, Ethyl diazoacetate | β-Keto ester |
| Niobium pentachloride | Aldehyde, Ethyl diazoacetate | β-Keto ester |
| Titanium Complex | Ketene silyl acetal, Acid chloride | α,α-Dialkylated β-keto ester |
Reactivity and Reaction Mechanisms of Tert Butyl β Oxo Cyclohexanepropanoate
Enolate Chemistry and Carbon-Carbon Bond Formation
The presence of two electron-withdrawing groups (the ketone and the ester) acidifies the protons on the α-carbon of the propanoate side chain, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, enabling various carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like a β-ketoester) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. acs.org This reaction is typically catalyzed by a weak base, such as an amine. acs.org For tert-butyl β-oxo-cyclohexanepropanoate, the active methylene (B1212753) group can be deprotonated to form an enolate, which then attacks an aldehyde or ketone. nih.gov
The general mechanism involves the formation of the enolate, which acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org The resulting aldol-type adduct then undergoes elimination of a water molecule to form the final condensed product. acs.org The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. nih.gov
A significant variant is the Doebner modification, where one of the electron-withdrawing groups is a carboxylic acid. organic-chemistry.org This modification, often carried out in pyridine, leads to condensation followed by decarboxylation. acs.orgorganic-chemistry.org While the target molecule has an ester, not a carboxylic acid, hydrolysis of the tert-butyl ester would provide the necessary substrate for the Doebner pathway.
The Knoevenagel condensation is a cornerstone for the synthesis of various substituted alkenes and has been applied in the synthesis of coumarins, which are benzopyrone structures. researchgate.netorganic-chemistry.org For instance, the Pechmann condensation, a related reaction, synthesizes coumarins from phenols and β-ketoesters. nih.govresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |
| Knoevenagel Condensation | Active methylene compound + Aldehyde/Ketone | Weak base (e.g., amine) | Forms α,β-unsaturated products. acs.org |
| Doebner Modification | Malonic acid (or similar) + Aldehyde/Ketone | Pyridine | Condensation followed by decarboxylation. organic-chemistry.org |
| Pechmann Condensation | Phenol + β-Ketoester | Acid catalyst | Synthesis of coumarins. nih.gov |
The nucleophilic enolate generated from tert-butyl β-oxo-cyclohexanepropanoate readily participates in alkylation and acylation reactions. The active methylene protons are acidic enough to be removed by a suitable base, creating a carbanion that can attack electrophiles. fiveable.me
Alkylation: Asymmetric α-alkylation of cyclic β-keto esters can be achieved with high enantioselectivity using phase-transfer catalysis. sapub.org This method avoids the use of transition metals and can be scaled up, with the catalyst being recyclable. sapub.org The reaction involves the deprotonation of the β-ketoester by a base in a biphasic system, with a chiral phase-transfer catalyst (like a cinchona alkaloid derivative) shuttling the enolate into the organic phase to react with an alkyl halide. sapub.org
Acylation: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com While this reaction typically involves aromatic substrates, the principles of generating a potent electrophile (an acylium ion) are broadly applicable. masterorganicchemistry.com For the acylation of the β-ketoester enolate, an acyl halide or a similar acylating agent would be used. The reaction of tert-butyl esters with thionyl chloride can selectively produce acid chlorides, which are excellent acylating agents. organic-chemistry.orgresearchgate.netnih.gov This provides a route to synthesize acylating agents that could then react with the enolate of another molecule of the ketoester or a different nucleophile.
| Reaction | Electrophile | Key Features | Typical Products |
| Alkylation | Alkyl Halide | C-C bond formation at the active methylene site. Can be performed enantioselectively. sapub.org | α-Alkylated β-ketoesters |
| Acylation | Acyl Halide | C-C bond formation at the active methylene site. Introduces an additional keto group. | α-Acylated β-ketoesters (tri-carbonyl compounds) |
Cycloaddition reactions are powerful tools for constructing cyclic systems. The β-oxoester moiety and its corresponding enone tautomer in tert-butyl β-oxo-cyclohexanepropanoate can participate in several types of cycloadditions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org The enone form of a cyclic β-ketoester can act as a dienophile. princeton.eduacs.org The reaction's stereoselectivity and enantioselectivity can be controlled using chiral Lewis acid catalysts or organocatalysts. acs.orgnih.govprinceton.edu For example, chiral ruthenium complexes have been shown to catalyze asymmetric Diels-Alder reactions of unsaturated β-ketoesters with high enantiomeric excess. nih.gov
Robinson Annulation: This is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comlibretexts.org The reaction occurs between a Michael acceptor (an α,β-unsaturated ketone) and a Michael donor (an enolate, such as that derived from tert-butyl β-oxo-cyclohexanepropanoate). libretexts.org The initial conjugate addition forms a 1,5-dicarbonyl compound, which then undergoes an intramolecular aldol reaction to yield a cyclohexenone derivative. youtube.comlibretexts.org
| Cycloaddition | Reactant Type | Mechanism | Product |
| Diels-Alder | Conjugated Diene | [4+2] Cycloaddition | Substituted Cyclohexene (B86901) Ring wikipedia.org |
| Robinson Annulation | α,β-Unsaturated Ketone | Michael Addition followed by Intramolecular Aldol Condensation | Fused Cyclohexenone Ring masterorganicchemistry.comlibretexts.org |
Transformations Involving the Carbonyl Functionality
The cyclohexanone (B45756) carbonyl group of tert-butyl β-oxo-cyclohexanepropanoate is a key site for various transformations, including reductions and derivatizations.
The ketone can be selectively reduced to the corresponding secondary alcohol. The choice of reducing agent is crucial to avoid the reduction of the ester group.
Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but typically does not reduce esters. sapub.orgtamu.edu The reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄ yields a mixture of cis- and trans-4-tert-butylcyclohexanol. chegg.comresearchgate.net The stereochemical outcome is influenced by the steric hindrance of the reducing agent and the substrate, with the hydride attacking from the less hindered face of the carbonyl. mnstate.edu
Enzymatic Reduction: Biocatalytic reductions using ketoreductases (KREDs) from microorganisms like baker's yeast (Saccharomyces cerevisiae) offer a green and highly stereoselective method for reducing β-keto esters to their corresponding β-hydroxy esters. nih.govresearchgate.netnih.govacs.org These enzymatic reactions can produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net Genetic engineering of the yeast strains can further improve the stereoselectivity of these reductions. nih.govacs.org
| Reducing Agent | Selectivity | Product | Key Research Finding |
| Sodium Borohydride (NaBH₄) | Reduces ketones, not esters. sapub.orgtamu.edu | Secondary alcohol (mixture of diastereomers) | Reduction of 4-tert-butylcyclohexanone gives cis and trans alcohols. chegg.comresearchgate.net |
| Ketoreductases (KREDs) | Highly stereoselective reduction of ketones. nih.govresearchgate.net | Chiral β-hydroxy ester | Can achieve high enantiomeric excess. nih.govresearchgate.netnih.govacs.org |
The carbonyl group can be converted into other functional groups, which is useful for characterization and for further synthetic transformations.
Oximation: The reaction of the ketone with hydroxylamine (B1172632) or its derivatives forms an oxime. This is a common derivatization for carbonyl compounds.
Hydrazone Formation: The reaction of the ketone with hydrazine (B178648) or its derivatives (like 2,4-dinitrophenylhydrazine) yields a hydrazone. This reaction is a classic method for the characterization of aldehydes and ketones. The Wolff-Kishner reduction uses the formation of a hydrazone as an intermediate step to deoxygenate a ketone to an alkane under basic conditions. youtube.com
Transformations of the tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its selective cleavage under specific acidic or thermal conditions.
The selective removal of the tert-butyl group from tert-butyl β-oxo-cyclohexanepropanoate is a critical step in many synthetic routes. This cleavage can proceed through different mechanistic pathways, primarily the unimolecular elimination (E1) or the bimolecular acyl-oxygen cleavage (BAC2) mechanism, depending on the reaction conditions.
Under acidic conditions, the cleavage typically follows an E1 mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the ester, followed by the departure of the stable tert-butyl carbocation to form the carboxylic acid and isobutylene (B52900).
In contrast, the BAC2 mechanism involves the nucleophilic attack at the carbonyl carbon. While common for other esters, this pathway is generally disfavored for tert-butyl esters due to the significant steric hindrance posed by the tert-butyl group. However, certain methodologies have been developed to facilitate this type of cleavage. For instance, the use of sodium hydride in DMF has been proposed to proceed via a BAC2 pathway, although it has also been argued that this involves an E2 elimination of isobutylene. organic-chemistry.org
The choice of reagent and conditions allows for the selective cleavage of the tert-butyl ester in the presence of other sensitive functional groups. For example, ytterbium triflate has been demonstrated as a mild and efficient catalyst for the selective deprotection of tert-butyl esters, leaving other ester groups like benzyl, allyl, and methyl esters intact. Another mild method involves the use of silica (B1680970) gel in refluxing toluene, which selectively cleaves tert-butyl esters over tert-butyl ethers. researchgate.net More recently, enzymatic methods using specific lipases and esterases have been developed for the mild and selective removal of tert-butyl protecting groups. nih.gov
| Cleavage Method | Reagents/Catalyst | Proposed Mechanism | Selectivity | Reference |
| Acid-Catalyzed | H2SO4, TFA | E1 | Low | General Knowledge |
| Ytterbium Triflate | Yb(OTf)3 | Lewis Acid Catalyzed | High (selective over other esters) | |
| Silica Gel | SiO2, Toluene (reflux) | --- | High (selective over t-butyl ethers) | researchgate.net |
| Enzymatic | Lipase (B570770) A from Candida antarctica | Enzymatic Hydrolysis | High (mild conditions) | nih.gov |
| Zinc Bromide | ZnBr2 | Lewis Acid Catalyzed | Chemoselective | researchgate.net |
Transesterification of β-keto esters is a valuable transformation in organic synthesis, allowing for the modification of the ester group to suit the requirements of a particular synthetic target. nih.gov This reaction is particularly useful for converting readily available methyl or ethyl esters into more complex esters. nih.gov The transesterification of tert-butyl β-oxo-cyclohexanepropanoate can be achieved under various catalytic conditions.
The mechanism of transesterification of β-keto esters often involves the formation of an enol intermediate, where chelation of the two carbonyl groups to a catalyst is important. nih.gov An alternative mechanism proposes the formation of an acylketene intermediate. nih.gov
A variety of catalysts have been employed for the transesterification of β-keto esters, including solid acid catalysts, metal salts, and enzymes. For instance, a combination of borate (B1201080) and zirconia has been shown to be an effective and selective catalyst system for transesterification under solvent-free conditions. nih.gov This method has been successfully applied to the conversion of methyl/ethyl keto esters to higher homologues, including the less reactive tert-butyl alcohol. nih.gov
| Catalyst System | Alcohol | Conditions | Outcome | Reference |
| Borate/Zirconia | Various alcohols | Solvent-free | Selective transesterification of β-keto esters | nih.gov |
| NbCl5 | Various alcohols | CH2Cl2, mild conditions | Good yields of corresponding β-keto esters | organic-chemistry.org |
| Ytterbium Triflate | --- | Nitromethane, 45-50°C | Selective deprotection, not transesterification |
Functionalization and Modification of the Cyclohexane (B81311) Ring
The cyclohexane ring of tert-butyl β-oxo-cyclohexanepropanoate offers multiple sites for functionalization, allowing for the introduction of various substituents and the construction of complex molecular architectures.
The stereoselective functionalization of the cyclohexane ring is a key challenge in organic synthesis. The presence of the β-keto ester functionality can influence the stereochemical outcome of reactions on the cyclohexane ring. For example, the reduction of the ketone can lead to the formation of diastereomeric alcohols, and the stereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions.
Furthermore, the development of catalytic enantioselective hydroxylation of tertiary C-H bonds in cyclohexane scaffolds using manganese catalysts provides a powerful tool for the stereoselective introduction of hydroxyl groups. researchgate.net
Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical modification of organic molecules. researchgate.net In the context of tert-butyl β-oxo-cyclohexanepropanoate, both the tert-butyl group and the cyclohexane ring present opportunities for C-H functionalization.
While the C-H bonds of the tert-butyl group are generally considered unreactive, recent advances have shown that under specific catalytic conditions, even these sterically congested primary C-H bonds can be hydroxylated. chemrxiv.org An electron-poor manganese catalyst in a strong hydrogen bond donor solvent has been shown to effectively oxidize tert-butyl C-H bonds. chemrxiv.org
The C-H bonds of the cyclohexane ring are also targets for functionalization. Palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids has been developed, providing a method for the site-selective introduction of aryl groups. nih.gov This strategy could potentially be applied to derivatives of tert-butyl β-oxo-cyclohexanepropanoate.
| Functionalization Strategy | Target | Catalyst/Reagent | Outcome | Reference |
| Catalytic Hydroxylation | tert-Butyl C-H bonds | Manganese catalyst, H2O2 | Primary alcohols | chemrxiv.org |
| Transannular C-H Arylation | Cyclohexane C-H bonds | PdCl2(PPh3)2, AgOAc, Cs2CO3 | Arylated products | nih.gov |
| Site-Selective C-H Functionalization | α-alkoxyl C-H of esters | DTBP | Chromanone derivatives | rsc.org |
Nitration and Other Radical-Mediated Reactions of β-Keto Esters
The β-keto ester moiety is susceptible to a variety of radical-mediated reactions, including nitration, which allows for the introduction of a nitro group.
The nitration of cyclic ketones can be achieved using alkyl nitrates. acs.org This reaction can be applied to the β-keto ester system of tert-butyl β-oxo-cyclohexanepropanoate to introduce a nitro group at the α-position. The resulting α-nitro-β-keto ester is a versatile intermediate that can undergo further transformations.
Radical-mediated coupling reactions of β-keto esters have also been developed. For example, an N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN) can provide β-ketonitriles. organic-chemistry.org While this specific example leads to a nitrile, the underlying principle of radical generation and coupling can be extended to other radical acceptors.
Palladium-catalyzed reactions of allyl β-keto carboxylates can proceed through radical pathways, leading to a variety of products such as α-allyl ketones and α,β-unsaturated ketones. nih.gov These transformations highlight the rich radical chemistry of β-keto esters.
Aminolysis and Other Nucleophilic Additions to β-Keto Esters
The reactivity of β-keto esters like tert-butyl β-oxo-cyclohexanepropanoate is characterized by the presence of multiple electrophilic sites and an acidic α-proton, making them versatile substrates for a variety of nucleophilic reactions. The ketone carbonyl group and the ester carbonyl group are the primary sites for nucleophilic attack.
Aminolysis, the reaction with amines, is a prominent reaction of β-keto esters. This reaction typically leads to the formation of β-enamino esters. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. This process is often catalyzed by acids or can be carried out under neutral conditions, sometimes with the removal of water to drive the equilibrium towards the product.
While specific studies on the aminolysis of tert-butyl β-oxo-cyclohexanepropanoate are not extensively documented in publicly available literature, the general reactivity of β-keto esters suggests that it would readily react with primary and secondary amines to yield the corresponding enamines. The presence of a product resulting from the reduction of such an enamine, tert-butyl 3-(2-aminocyclohexyl)propanoate, in chemical catalogs further supports the feasibility of this transformation. sigmaaldrich.com
Beyond simple aminolysis, the β-keto ester moiety is susceptible to a range of other nucleophilic additions, which are fundamental in organic synthesis for the construction of complex molecules.
Key Nucleophilic Additions to β-Keto Esters:
| Reaction Type | Nucleophile | Expected Product with tert-Butyl β-Oxo-cyclohexanepropanoate |
| Aminolysis | Primary/Secondary Amine (R₂NH) | tert-Butyl 3-(2-(dialkylamino)cyclohex-1-en-1-yl)propanoate (Enamine) |
| Thia-Michael Addition | Thiol (RSH) | tert-Butyl 3-(2-oxo-1-(alkylthio)cyclohexyl)propanoate |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Product of condensation at the ketone carbonyl |
| Michael Addition (as donor) | After deprotonation to form an enolate | Adduct with an α,β-unsaturated carbonyl compound |
Detailed Research Findings on Related Reactions:
Enamine Synthesis: The formation of enamines from β-keto esters is a well-established transformation. enamine.net These reactions are crucial for further functionalization, as the resulting enamine has altered reactivity compared to the starting β-keto ester, enabling a different set of synthetic transformations.
Thia-Michael Addition: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the Thia-Michael reaction, is a highly efficient method for forming carbon-sulfur bonds. encyclopedia.pubmdpi.com In the context of β-keto esters, while not a direct addition to the keto ester itself, the principles of nucleophilic attack by sulfur compounds are relevant. For instance, if the cyclohexyl ring were unsaturated, a thia-Michael addition would be a plausible reaction pathway. The general thia-Michael reaction is often catalyzed by a weak base. encyclopedia.pub
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl group. organic-chemistry.org The ketone carbonyl of tert-butyl β-oxo-cyclohexanepropanoate could, in principle, undergo a Knoevenagel condensation with a suitable nucleophile, leading to the formation of a new carbon-carbon double bond.
Michael Addition Donor: The α-protons of β-keto esters are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then act as a Michael donor in a conjugate addition to an α,β-unsaturated acceptor, a reaction fundamental to carbon-carbon bond formation. wikipedia.org
While specific experimental data for tert-butyl β-oxo-cyclohexanepropanoate in these reactions is sparse in the surveyed literature, the established reactivity patterns of β-keto esters provide a strong predictive framework for its behavior with various nucleophiles.
Applications of Tert Butyl β Oxo Cyclohexanepropanoate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the β-keto ester functional group, characterized by an acidic α-proton and two electrophilic carbonyl carbons, makes tert-butyl β-oxo-cyclohexanepropanoate an exceptional starting material for assembling intricate organic structures.
The cyclohexane (B81311) ring of tert-butyl β-oxo-cyclohexanepropanoate provides a rigid carbocyclic core that is frequently utilized in the synthesis of more complex ring systems, including polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are recognized as privileged structures in drug design due to their pronounced three-dimensional character. nih.gov The ketone functionality within the cyclohexane ring is a key handle for constructing the spirocyclic junction.
For instance, derivatives of 4-tert-butylcyclohexanone (B146137), a structural analog of the core of the title compound, have been used to synthesize spiro-lactones such as 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one. researchgate.net The general strategy often involves leveraging the ketone to initiate intramolecular cyclization or to serve as an anchor point for a second ring. Methodologies for creating oxa-spirocycles have been developed, highlighting the importance of such scaffolds. rsc.org The synthesis of spirocyclic piperidines, which can be conjugated to other pharmacophores, further demonstrates the utility of these building blocks. nih.gov These approaches underscore how the cyclohexanone (B45756) portion of tert-butyl β-oxo-cyclohexanepropanoate can be a linchpin in forming complex, three-dimensional molecules. nih.govnih.govgoogle.com
| Starting Material Type | Resulting Spirocyclic Core Example | Synthetic Strategy |
| Cyclohexanone Derivative | Oxaspiro[4.5]decane | Intramolecular cyclization/lactonization researchgate.net |
| Cyclohexanone Derivative | Azaspiro[5.5]undecane | Multi-step synthesis involving piperidine (B6355638) ring formation nih.gov |
| Cephalosporin Derivative | Spiro-Cephalosporin | Michael addition with catechols mdpi.com |
β-Keto esters are foundational starting materials in heterocyclic chemistry, enabling the synthesis of a wide variety of ring systems containing nitrogen, oxygen, or sulfur. researchgate.net Their ability to react with various dinucleophiles is a cornerstone of many classical named reactions.
The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a traditional and effective method for synthesizing pyrazolones, a class of heterocycles with numerous pharmaceutical applications. nih.gov Furthermore, tert-butyl β-oxo-cyclohexanepropanoate can serve as a precursor for other significant heterocycles. In the Feist-Benary synthesis, β-keto esters react with α-halo ketones or aldehydes to produce substituted furans. uwindsor.ca Similarly, the Hantzsch pyrrole (B145914) synthesis involves the reaction of β-keto esters with α-halo ketones in the presence of ammonia (B1221849) or a primary amine to yield pyrroles. uwindsor.ca The development of methods to produce α-amino-β-keto esters from β-keto esters further expands their utility as precursors for nitrogen-containing heterocycles. beilstein-journals.org
| Target Heterocycle | Key Reagents | Common Reaction Name |
| Pyrazolone | Hydrazine or its derivatives | Knorr Pyrazole Synthesis (variant) nih.gov |
| Furan | α-Halo ketone or aldehyde, acid/base | Feist-Benary Synthesis uwindsor.ca |
| Pyrrole | α-Halo ketone, ammonia or amine | Hantzsch Pyrrole Synthesis uwindsor.ca |
| N-Acyl Indoles | Anilides, Pd(II) catalyst | C-H activation/annulation researchgate.net |
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.gov β-Keto esters, including tert-butyl β-oxo-cyclohexanepropanoate, are key intermediates in the synthesis of numerous biologically active molecules. rsc.org They serve as versatile building blocks that can be elaborated into larger, more complex structures.
For example, β-keto ester functionalities are central to the synthetic routes of natural products such as the anticancer agent paclitaxel (B517696) and the antibiotic platensimycin. rsc.orgnih.gov In these syntheses, the β-keto ester allows for strategic carbon-carbon bond formations, such as alkylations and acylations, to construct the carbon skeleton of the target molecule. The tert-butyl group in tert-butyl β-oxo-cyclohexanepropanoate is particularly advantageous as it functions as a protecting group that can be removed under acidic conditions, often without affecting other sensitive functional groups in the molecule. This chemical orthogonality is a critical consideration in multi-step synthesis. marquette.edu The cyclohexane moiety can be incorporated as a pre-formed ring system, significantly streamlining the synthetic pathway towards terpenoids, steroids, or complex alkaloids. nih.govresearchgate.net
Stereocontrolled Synthesis and Chiral Pool Utilization
Achiral molecules like tert-butyl β-oxo-cyclohexanepropanoate can be used as substrates in stereocontrolled reactions to generate chiral products with high enantiomeric purity. The carbon atom situated between the two carbonyl groups (the α-carbon) is prochiral, and its selective functionalization is a common strategy for introducing stereocenters.
Asymmetric catalysis provides a powerful means to achieve this. For instance, enantioselective Robinson annulations using organocatalysts can produce chiral cyclohexenone cores, which are structurally related to the scaffold of tert-butyl β-oxo-cyclohexanepropanoate. nih.gov Similarly, catalytic asymmetric conjugate additions to cyclic enones using chiral ligands have been developed to create β-benzylic quaternary stereocenters. nih.gov Such methodologies could be adapted to achieve enantioselective alkylation or arylation of the α-position of the β-keto ester.
Another approach involves biocatalysis. Enzymes such as cyclohexanone monooxygenase have been shown to catalyze the asymmetric oxidation of related compounds, yielding enantiomerically pure products. nih.gov This highlights the potential for enzymatic methods to introduce chirality into molecules derived from tert-butyl β-oxo-cyclohexanepropanoate. The synthesis of enantioenriched β-ketoamides from β-keto esters also represents a viable pathway to chiral building blocks. researchgate.net
Development of Novel Reaction Pathways and Methodologies
The unique reactivity of β-keto esters continues to inspire the development of novel synthetic methods. organic-chemistry.org The pursuit of milder, more efficient, and atom-economical transformations has led to significant advances in catalysis and reaction design centered around this functional group.
Recent research has focused on improving classical transformations, such as transesterification. rsc.org Given that a wide range of methyl and ethyl β-keto esters are commercially available, developing efficient methods to convert them to other esters, like the tert-butyl ester, is of great interest. rsc.org Catalytic systems using zinc clusters or zeolites have been explored for this purpose. rsc.org
Furthermore, the β-keto ester motif is central to the development of entirely new reactions. An N-heterocyclic carbene (NHC)-catalyzed cross-aza-benzoin reaction has been developed for the efficient synthesis of α-amino-β-keto esters from aldehydes and α-imino esters. beilstein-journals.org This method provides direct, atom-efficient access to valuable synthetic intermediates. beilstein-journals.org Other novel methodologies include the Ti-crossed Claisen condensation for accessing α,α-dialkylated β-keto esters and the C-acylation of silyl (B83357) enol ethers to produce β-diketones and β-keto esters. organic-chemistry.org These innovations expand the synthetic chemist's toolkit and enhance the utility of precursors like tert-butyl β-oxo-cyclohexanepropanoate.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Determining Absolute and Relative Stereochemistry
X-ray crystallography stands as the gold standard for the determination of the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby providing an exact model of the molecule's conformation in the solid state. For a chiral molecule like tert-Butyl β-oxo-cyclohexanepropanoate, single-crystal X-ray diffraction can unequivocally establish both its relative and absolute stereochemistry.
In a typical analysis, a suitable single crystal of tert-Butyl β-oxo-cyclohexanepropanoate is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The analysis would reveal the relative orientation of the substituents on the cyclohexane (B81311) ring and the β-oxopropanoate side chain. Furthermore, through the use of anomalous dispersion effects, the absolute configuration of the chiral centers can be determined, typically expressed using the Cahn-Ingold-Prelog (CIP) R/S notation. While no public crystal structure of tert-Butyl β-oxo-cyclohexanepropanoate is currently available, a hypothetical crystallographic analysis would yield precise atomic coordinates and conformational details, solidifying any stereochemical assignments made by other techniques.
Table 1: Hypothetical X-ray Crystallographic Data for tert-Butyl β-oxo-cyclohexanepropanoate
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.15 |
| c (Å) | 15.60 |
| β (°) | 98.5 |
| Volume (ų) | 1289.7 |
| Z | 4 |
| Calculated density (g/cm³) | 1.235 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Assignments (e.g., NOESY, COSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Advanced 2D NMR techniques are particularly informative for complex structures like tert-Butyl β-oxo-cyclohexanepropanoate.
Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. libretexts.orgsdsu.edu For tert-Butyl β-oxo-cyclohexanepropanoate, a COSY spectrum would show correlations between adjacent protons on the cyclohexane ring and along the propanoate side chain, helping to piece together the carbon skeleton's connectivity.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically ²J and ³J couplings). sdsu.eduyoutube.com This is invaluable for connecting different spin systems identified in the COSY spectrum. For instance, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the ester carbonyl carbon, confirming the ester functionality.
Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the stereochemistry of the molecule in solution. libretexts.org This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org By observing NOE cross-peaks, one can deduce the relative stereochemistry of the substituents on the cyclohexane ring. For example, an NOE between a proton on the cyclohexane ring and a proton on the side chain would indicate their spatial proximity.
Table 2: Key Hypothetical 2D NMR Correlations for tert-Butyl β-oxo-cyclohexanepropanoate
| Experiment | Correlation | Structural Information |
| COSY | H-2' / H-3' | Connectivity within the cyclohexane ring |
| H-2 / H-3 | Connectivity within the propanoate side chain | |
| HMBC | t-Bu H's / C-1 | Confirms tert-butyl ester |
| H-2 / C-1' | Connects side chain to the cyclohexane ring | |
| NOESY | H-1' / H-2a | Indicates relative stereochemistry on the ring |
High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques for Reaction Monitoring and Product Characterization (e.g., LC-MS/MS, GC-MS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the analysis of complex mixtures, reaction monitoring, and product characterization. lcms.czresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like tert-Butyl β-oxo-cyclohexanepropanoate. mdpi.comresearchgate.net In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and polarity on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique, particularly for less volatile or thermally labile compounds. nih.govmdpi.com In LC-MS/MS, the compound is first separated by LC and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. mdpi.com This provides detailed structural information and can be used to differentiate between isomers. For tert-Butyl β-oxo-cyclohexanepropanoate, LC-MS/MS could be used to monitor its formation in a reaction mixture and to confirm its structure by analyzing its fragmentation pattern.
Table 3: Hypothetical GC-MS and LC-MS/MS Data for tert-Butyl β-oxo-cyclohexanepropanoate
| Technique | Parameter | Observation |
| GC-MS | Retention Time | 12.5 min (on a standard non-polar column) |
| Key Fragment Ions (m/z) | 226 [M]⁺, 170 [M - C₄H₈]⁺, 153 [M - C₄H₉O]⁺, 57 [C₄H₉]⁺ | |
| LC-MS/MS | Parent Ion [M+H]⁺ (m/z) | 227.1642 |
| Key Daughter Ions (m/z) | 171.1015, 153.0910, 97.0648 |
Computational and Theoretical Investigations
Conformational Analysis of the Cyclohexane (B81311) Ring and Ester Moiety
The conformational landscape of tert-butyl β-oxo-cyclohexanepropanoate is primarily dictated by the stereochemical preferences of the cyclohexane ring and the rotational freedom of the ester-containing side chain. The cyclohexane ring is expected to adopt a chair conformation to minimize angle and torsional strain. nih.gov In monosubstituted cyclohexanes, a bulky substituent like a tert-butyl group strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. researchgate.net For tert-butyl β-oxo-cyclohexanepropanoate, the propanoate side chain is attached to a carbon atom of the cyclohexane ring. The bulky tert-butyl group on the ester moiety will also have significant steric demands.
The most stable conformation will therefore seek to place the largest groups in equatorial positions to minimize steric hindrance. nih.gov In the case of tert-butyl β-oxo-cyclohexanepropanoate, the entire β-oxo-cyclohexanepropanoate side chain will be considered as a substituent on the cyclohexane ring. The chair conformation with this large side chain in an equatorial position is predicted to be the most stable.
The ester moiety itself has rotational degrees of freedom. The orientation of the tert-butyl group relative to the carbonyl group of the ester is crucial. It is anticipated that the molecule will adopt a conformation that minimizes steric clash between the tert-butyl group and the rest of the molecule.
Table 1: Predicted Relative Energies of Cyclohexane Ring Conformations
| Conformation | Substituent Position | Predicted Relative Energy (kcal/mol) | Notes |
| Chair | Equatorial | 0 (Reference) | Most stable conformation, minimizes steric strain. |
| Chair | Axial | > 5 | High energy due to 1,3-diaxial interactions with the bulky side chain. |
| Boat | - | High | Generally higher in energy than the chair form due to eclipsing interactions. |
| Twist-Boat | - | Intermediate | Lower in energy than the pure boat form, but typically higher than the chair. researchgate.net |
Note: The energy values are illustrative and based on general principles for substituted cyclohexanes. Specific computational calculations for tert-butyl β-oxo-cyclohexanepropanoate would be required for precise values.
Electronic Structure Calculations for Reactivity Predictions and Orbital Interactions
Electronic structure calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within tert-butyl β-oxo-cyclohexanepropanoate, which is key to understanding its reactivity. The presence of two carbonyl groups (the ketone on the cyclohexane ring and the ester) and the ester oxygen atom significantly influences the electronic properties.
The carbonyl carbons are electrophilic due to the polarization of the C=O bond, making them susceptible to nucleophilic attack. The oxygen atoms, with their lone pairs, are nucleophilic centers. The α-protons, situated between the two carbonyl groups, are acidic and can be removed by a base to form a stable enolate.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: The HOMO is likely to be localized on the enolate form of the molecule, specifically on the negatively charged carbon and the oxygen atoms of the carbonyl groups. This indicates that the enolate will act as a nucleophile.
LUMO: The LUMO is expected to be centered on the carbonyl carbons, particularly the ketone carbonyl, making it the primary site for nucleophilic attack in the neutral molecule.
Calculations of electrostatic potential maps would visually demonstrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions and reaction sites.
Quantum Chemical Elucidation of Reaction Mechanisms and Transition States
Quantum chemical methods are invaluable for mapping out the potential energy surfaces of reactions involving tert-butyl β-oxo-cyclohexanepropanoate. This allows for the detailed study of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies.
A key reaction of β-keto esters is their alkylation or acylation via the enolate intermediate. Computational studies can elucidate the step-by-step mechanism of enolate formation and its subsequent reaction. For instance, in an alkylation reaction, calculations can model the approach of the alkylating agent to the enolate and determine the activation energy for the formation of the new carbon-carbon bond.
These calculations can also clarify the role of the solvent and any catalysts involved. For example, the coordination of a metal cation from a base to the carbonyl oxygens can be modeled to understand its effect on the enolate's structure and reactivity.
Prediction and Rationalization of Stereochemical Outcomes
Many reactions involving cyclic ketones and their derivatives are stereoselective. Computational chemistry can be used to predict and rationalize the stereochemical outcomes of reactions of tert-butyl β-oxo-cyclohexanepropanoate.
For instance, in the reduction of the ketone carbonyl group, the incoming hydride reagent can attack from either the axial or equatorial face of the cyclohexane ring. The preferred direction of attack is often governed by a combination of steric and electronic factors, such as the Felkin-Anh model or Cieplak's model.
Computational modeling of the transition states for both axial and equatorial attack can determine which pathway has a lower activation energy, thus predicting the major diastereomer formed. These models would take into account the steric hindrance posed by the bulky side chain and the electronic effects of the ester group. The saponification rates of esters on a cyclohexane ring are also influenced by their axial or equatorial position, with equatorial esters generally reacting faster due to less steric hindrance towards the incoming nucleophile. spcmc.ac.in
Molecular Dynamics Simulations of Intermolecular Interactions (if relevant to specific reaction environments)
While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations can provide insights into the behavior of tert-butyl β-oxo-cyclohexanepropanoate in a condensed phase, such as in a solvent or interacting with a biological macromolecule.
MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. This approach can be used to study:
Solvation: How solvent molecules arrange themselves around the solute and the energetic consequences of this arrangement.
Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.
Binding Interactions: If the molecule is a substrate for an enzyme, MD simulations can explore how it fits into the active site and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex. This is particularly relevant in the study of enzyme-catalyzed reactions. nih.gov
For a reaction in solution, MD simulations can help to understand how the solvent influences the reaction by stabilizing or destabilizing reactants, transition states, and products.
Future Research Directions and Methodological Advancements
Innovations in Green and Sustainable Synthetic Approaches for β-Oxo-cyclohexanepropanoates
The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical intermediates. For β-oxo-cyclohexanepropanoates, future research will likely prioritize the development of environmentally benign and cost-effective synthetic processes.
Biocatalysis presents a powerful tool for the sustainable synthesis of β-oxo-cyclohexanepropanoates. Enzymes, such as lipases, can catalyze reactions under mild conditions and with high selectivity, reducing the need for harsh reagents and protecting groups. arxiv.org The application of biocatalysis in the synthesis of precursors to β-oxo-cyclohexanepropanoates has the potential to offer highly efficient and enantioselective routes.
Furthermore, the development of processes that utilize renewable starting materials and minimize the generation of hazardous byproducts will be crucial. A patent for a related compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate, highlights a "green and cost effective process," indicating a trend towards more sustainable industrial syntheses. acs.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Employs water, ionic liquids, or is solvent-free |
| Catalysts | May use stoichiometric and/or toxic reagents | Utilizes recyclable catalysts, biocatalysts |
| Energy | Can require high temperatures and pressures | Aims for ambient temperature and pressure; uses energy-efficient methods like microwave irradiation |
| Atom Economy | May have lower atom economy due to byproducts | Strives for high atom economy, minimizing waste |
| Feedstocks | Often relies on petroleum-based starting materials | Seeks to use renewable feedstocks |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. For the synthesis of cyclohexanone (B45756) derivatives, chiral primary and secondary amines have been used to catalyze Michael addition reactions with high enantioselectivity. the-scientist.comresearchgate.net These catalysts operate through the formation of enamine or dienamine intermediates, enabling the stereocontrolled formation of new carbon-carbon bonds. the-scientist.com
Biocatalysis: As mentioned previously, enzymes offer a highly selective and environmentally friendly catalytic approach. Lipases, for instance, have been successfully employed in the transesterification of β-keto esters. acs.org The development of engineered enzymes with tailored specificities could open up new possibilities for the efficient and selective synthesis of tert-Butyl β-oxo-cyclohexanepropanoate.
Table 2: Overview of Catalytic Systems for β-Keto Ester and Cyclohexanone Synthesis
| Catalyst Type | Examples | Advantages |
| Metal-based | Boron compounds, Cu(OAc)₂, FeSO₄, Pd(OAc)₂ | High activity, can be tuned for specific reactions |
| Organocatalysts | Proline derivatives, chiral primary/secondary amines | Metal-free, often provides high enantioselectivity |
| Biocatalysts | Lipases, engineered enzymes | High selectivity, mild reaction conditions, environmentally friendly |
Expanding the Scope of Chemical Transformations and Synthetic Applications
The β-keto ester and cyclohexanone functionalities within tert-Butyl β-oxo-cyclohexanepropanoate make it a versatile building block for a wide array of chemical transformations. Future research will undoubtedly focus on expanding its synthetic utility.
The reactive methylene (B1212753) group between the two carbonyls can be readily functionalized through alkylation, acylation, and other electrophilic substitution reactions. The ketone can undergo nucleophilic addition, reduction, and reductive amination, while the ester can be hydrolyzed, transesterified, or converted to other functional groups.
The tert-butyl ester group itself serves as a bulky protecting group that can be selectively cleaved under specific conditions, adding another layer of synthetic control. While the primary role of the tert-butyl group in this context is synthetic, it is worth noting that tert-butyl phenolic compounds are widely used as antioxidants in various consumer products. openreview.net
Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis, and the synthesis of molecules like tert-Butyl β-oxo-cyclohexanepropanoate will be no exception.
Green Chemistry and AI: The combination of AI and green chemistry principles holds immense promise. AI algorithms can be designed to prioritize synthetic routes that are more environmentally friendly, for example, by favoring reactions that use non-toxic reagents, generate less waste, and have higher atom economy. the-scientist.com As these computational tools become more sophisticated, they will play an increasingly important role in the design of sustainable synthetic processes for valuable compounds like tert-Butyl β-oxo-cyclohexanepropanoate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl β-oxo-cyclohexanepropanoate, and how do reaction conditions influence yield and purity?
- Methodology :
- Esterification : Start with cyclohexanepropanoic acid and tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or GC-MS.
- Oxidation : Introduce the β-oxo group via ketone formation using oxidizing agents like PCC (pyridinium chlorochromate) in anhydrous conditions .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via HPLC or melting point analysis .
- Critical Factors : Temperature control (<40°C prevents tert-butyl group decomposition), solvent polarity (non-polar solvents favor ester stability), and catalyst efficiency.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish tert-Butyl β-oxo-cyclohexanepropanoate from structural analogs?
- NMR Analysis :
- ¹H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and β-oxo proton signals (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm the ester carbonyl (δ 170–175 ppm) and ketone carbonyl (δ 205–210 ppm) .
- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretching vibrations.
- Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to the molecular weight (C₁₃H₂₂O₃: ~226.3 g/mol) and fragmentation patterns reflecting tert-butyl loss .
Advanced Research Questions
Q. How do solvent effects and steric hindrance from the tert-butyl group influence reaction kinetics in β-oxo-cyclohexanepropanoate derivatives?
- Experimental Design :
- Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using stopped-flow techniques.
- Use DFT calculations to model steric effects on transition states, incorporating explicit solvent molecules to account for solvation dynamics .
- Data Interpretation : Slower kinetics in bulky solvents or sterically hindered environments suggest intramolecular stabilization of the tert-butyl group.
Q. What strategies resolve contradictions in spectral data for tert-Butyl β-oxo-cyclohexanepropanoate under varying analytical conditions?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from:
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., chair-flip in cyclohexane rings) .
- Isotopic Labeling : Introduce deuterium at the β-oxo position to simplify splitting patterns and confirm assignments .
- Mitigation : Cross-validate with 2D NMR (COSY, HSQC) and computational simulations (e.g., Gaussian software) .
Q. How can computational models predict the stability of tert-Butyl β-oxo-cyclohexanepropanoate in catalytic environments?
- Approach :
- Perform ab initio calculations (e.g., MP2 or CCSD(T)) to determine bond dissociation energies (BDEs) for the tert-butyl group.
- Simulate catalytic cycles (e.g., ester hydrolysis) using molecular dynamics (MD) to assess steric accessibility .
- Outcome : Identify catalysts (e.g., Lewis acids) that minimize steric clashes while maximizing electrophilic activation of the carbonyl group.
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses of tert-Butyl β-oxo-cyclohexanepropanoate?
- Methodology :
- Use ANOVA to compare yields across reaction conditions (e.g., catalyst type, temperature).
- Apply response surface methodology (RSM) to optimize interdependent variables (e.g., solvent ratio, reaction time) .
- Example : A 3² factorial design testing temperature (30°C vs. 60°C) and catalyst concentration (5% vs. 10%) reveals optimal conditions at 45°C and 7.5% catalyst.
Q. How to design a mechanistic study to differentiate SN1 vs. SN2 pathways in tert-Butyl β-oxo-cyclohexanepropanoate derivatization?
- Experimental Setup :
- Kinetic Isotope Effect (KIE) : Compare reaction rates with protiated vs. deuterated substrates. A primary KIE supports SN2 (bond-breaking in rate-determining step).
- Stereochemical Analysis : Use chiral chromatography to assess retention/inversion of configuration .
- Advanced Tools : Isotopic labeling coupled with MS/MS fragmentation to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
